1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphorylcholine is a synthetic phospholipid analog of platelet-activating factor (PAF). [] PAF, 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine, is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease. [, ] Analogs like the 2-O-ethyl derivative are often synthesized to investigate the structure-activity relationships of PAF and explore their potential as therapeutic agents. []
2-O-Ethyl PAF C-16 is classified as an ether lipid, specifically a phospholipid with an ether-linked fatty acid tail instead of the typical ester linkage. It is identified by the Chemical Abstracts Service number 78858-42-1 and has a molecular formula of C26H56NO6P, with a molecular weight of 509.70 g/mol . This compound is primarily synthesized for research purposes and is not naturally occurring in significant quantities within biological systems.
The synthesis of 2-O-Ethyl PAF C-16 involves a multi-step process where an ethyl group is introduced at the sn-2 position of the glycerol backbone. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-O-Ethyl PAF C-16 features:
The structural characteristics contribute to its ability to interact with specific receptors in cellular membranes .
2-O-Ethyl PAF C-16 participates in various chemical reactions primarily related to its role as a ligand for the Platelet-activating Factor receptor. Key reactions include:
These interactions are critical for understanding its pharmacological potential.
The mechanism of action for 2-O-Ethyl PAF C-16 involves:
The physical and chemical properties of 2-O-Ethyl PAF C-16 include:
These properties are essential for handling and application in laboratory settings.
2-O-Ethyl PAF C-16 has several scientific applications:
Platelet-Activating Factor (PAF), discovered by Benveniste in the 1970s, represents a class of potent phospholipid signaling molecules characterized by an alkyl ether linkage at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone [7]. Natural PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) exerts broad physiological effects, including platelet aggregation, neutrophil activation, and inflammation mediation, through G-protein-coupled PAF receptors (PAFR) [2] [7]. To dissect PAF’s structure-activity relationships, researchers developed synthetic analogs with targeted modifications. Among these, 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine) emerged as a pivotal structural variant where the acetyl group is replaced by an ethyl ether moiety at the sn-2 position [3] [8]. This modification preserves the ether phospholipid core—critical for receptor engagement—while altering signaling potency and metabolic stability.
Table 1: Structural Evolution of Key PAF Analogs
Compound | sn-1 Modification | sn-2 Modification | Receptor Interaction |
---|---|---|---|
Natural PAF C-16 | C16: alkyl ether | Acetyl | Full agonist |
2-O-ethyl PAF C-16 | C16: alkyl ether | Ethyl ether | Partial agonist/antagonist |
Lyso-PAF C-16 | C16: alkyl ether | Hydroxyl | Inactive precursor |
Methylcarbamyl PAF C-16 | C16: alkyl ether | Methylcarbamyl | Potent agonist |
2-O-ethyl PAF C-16 is systematically named 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, reflecting its three core structural domains:
Its molecular formula is C₂₆H₅₆NO₆P, with a molecular weight of 509.70 g/mol and CAS registry number 78858-42-1 [3]. The compound’s stability arises from the ether bond’s resistance to enzymatic cleavage compared to ester-linked PAF variants, making it a robust tool for probing PAFR dynamics [8] [9].
Ether phospholipids, including 2-O-ethyl PAF C-16, are biosynthesized via peroxisomal pathways where alkyl-DHAP synthase catalyzes ether bond formation [4]. These lipids exhibit unique biophysical properties:
Table 2: Research Applications of 2-O-ethyl PAF C-16
Application Area | Experimental Model | Key Finding |
---|---|---|
PAFR signaling modulation | Rabbit/human platelets | 40-60% reduced aggregation vs. natural PAF |
Neutrophil activation | In vitro cell assays | Desensitization in Ca²⁺-free buffers |
Microbial membrane dynamics | M. smegmatis cultures | Competitive inhibition of PAF-mediated lysis |
Inflammatory biomarker | CRSwNP tissue analysis | Correlates with Lyso-PAF C-16 upregulation |
Structurally, 2-O-ethyl PAF C-16 has been instrumental in elucidating the steric constraints of PAFR ligand binding. The ethyl ether’s larger van der Waals radius compared to acetyl sterically hinders optimal receptor contact, explaining its attenuated agonism [3] [9]. Furthermore, its role in mycobacterial studies reveals that ether-linked alkyl chains—but not ester variants—disrupt bacterial membranes, highlighting evolutionary conservation of ether lipid sensitivity [2].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: